2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol
Overview
Description
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol: is a chemical compound with the molecular formula C15H14F3NO3 and a molecular weight of 313.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethoxy group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves multiple steps, including the formation of the phenylamine intermediate and subsequent functionalization with the trifluoromethoxy group. One common method involves the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced purification techniques, such as chromatography and crystallization , is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve halogenating agents or nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability , allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol: Another analogue with slight variations in the functional groups.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol distinguishes it from its analogues, providing unique properties such as enhanced lipophilicity and metabolic stability . These characteristics make it particularly valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-8,19-20H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWIHPRDOFRRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182118 | |
Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306730-45-0 | |
Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306730-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.